PYR-7911
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Overview
Description
PYR-7911 is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PYR-7911 typically involves the reaction of 3-methyl-1H-pyrrole-2-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage. The acetoxymethyl group can be introduced via acetylation using acetic anhydride and a base like pyridine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
PYR-7911 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
PYR-7911 has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active pyrrole derivatives.
Industry: Used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of PYR-7911 is not well-studied. its effects are likely mediated through interactions with biological macromolecules such as proteins and nucleic acids. The ester and acetoxymethyl groups may facilitate binding to specific molecular targets, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1H-pyrrole-2-carboxylic acid
- 5-(Acetoxymethyl)-1H-pyrrole-2-carboxylic acid
- Benzyl 3-methyl-1H-pyrrole-2-carboxylate
Uniqueness
The combination of these functional groups provides a versatile scaffold for further chemical modifications and applications in various fields .
Properties
CAS No. |
124307-91-1 |
---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
benzyl 5-(acetyloxymethyl)-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H17NO4/c1-11-8-14(10-20-12(2)18)17-15(11)16(19)21-9-13-6-4-3-5-7-13/h3-8,17H,9-10H2,1-2H3 |
InChI Key |
PQIOTLZNBRCNBG-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=C1)COC(=O)C)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1=C(NC(=C1)COC(=O)C)C(=O)OCC2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PYR-7911; PYR 7911; PYR7911. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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